3-(2-methyl-1H-imidazol-1-yl)piperidine
Description
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGOASXMKWMIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected.
Biochemical Analysis
Biochemical Properties
3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. Additionally, this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. It may also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. Additionally, this compound can affect the stability and degradation of proteins by interacting with proteolytic enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can localize to specific cellular compartments, influencing its accumulation and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy. Studies have shown that this compound can accumulate in the nucleus, mitochondria, or other organelles, influencing various cellular processes.
Biological Activity
3-(2-methyl-1H-imidazol-1-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies, including in vitro and in silico evaluations.
Chemical Structure and Synthesis
This compound is characterized by its piperidine backbone with a substitution at the 2-position of the imidazole ring. The synthesis of this compound typically involves methods that allow for the introduction of the imidazole moiety onto the piperidine structure, often through multi-step organic reactions.
Biological Activity Spectrum
The biological activity of this compound has been assessed across various pharmacological targets. The following table summarizes key findings regarding its activity against different biological targets:
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of piperidine derivatives, including this compound. Notable findings include:
- Antidepressant Activity : Research indicates that this compound acts as a selective antagonist at neuronal 5-hydroxytryptamine (serotonin) receptors, suggesting its potential in treating mood disorders such as depression and anxiety .
- Neuroprotective Effects : The compound has shown promise in stabilizing membrane permeability, which could be beneficial in neurodegenerative diseases. Studies indicate that it may inhibit neurotransmitter uptake, providing neuroprotective benefits .
- Anticancer Properties : In vitro studies have demonstrated that derivatives of piperidine can inhibit cancer cell proliferation, particularly through effects on kinase enzymes involved in cell cycle regulation. The predicted activity suggests significant potential for anticancer applications .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting specific transporters, which may have implications for treating infections caused by resistant bacteria .
Scientific Research Applications
3-(2-methyl-1H-imidazol-1-yl)piperidine is a compound that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article will explore its applications in medicinal chemistry, material science, and as a chemical probe in biological studies.
Key Properties
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.25 g/mol
- Solubility : Soluble in polar solvents such as methanol and DMSO.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Screening
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives. The results demonstrated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Cancer Cell Line Studies
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability and induced apoptosis . These findings support further exploration into its mechanisms of action and potential as an anticancer agent.
Synthesis of Functional Polymers
This compound has been utilized as a monomer in the synthesis of functional polymers. Its imidazole group facilitates coordination with metal ions, leading to materials with enhanced catalytic properties.
Case Study: Polymer Development
A recent study focused on developing metal-organic frameworks (MOFs) using this compound as a ligand. The resulting MOFs exhibited high surface areas and catalytic activity for CO₂ conversion reactions, showcasing their potential in environmental applications .
Targeting Protein Interactions
The compound has been employed as a chemical probe to study protein interactions within cellular systems. Its ability to selectively bind to certain proteins makes it valuable for elucidating biological pathways.
Case Study: Protein Interaction Analysis
Research involving the use of this compound as a probe demonstrated its effectiveness in identifying protein targets associated with neurodegenerative diseases. This approach provided insights into the molecular mechanisms underlying these conditions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Ring Modifications
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine
- Structure : Features a propylamine linker between the imidazole and piperidine rings.
- Properties : Higher molecular weight (173.21 g/mol) and lower melting point compared to the parent compound. Purity of 97% is achievable via optimized synthesis .
- Applications : Used as an intermediate in bioactive molecule synthesis, though its pharmacological profile remains less studied than the parent compound .
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
- Structure : Ethyl linker instead of direct substitution; hydrochloride salt enhances solubility.
- Properties: Empirical formula C10H19Cl2N3 (MW: 252.18).
4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine
Heterocyclic Core Modifications
Piperazine Analogues (e.g., 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline)
- Structure : Piperazine replaces piperidine, introducing an additional nitrogen atom.
- Properties : Isoelectronic with piperidine analogues but exhibits distinct hydrogen-bonding capabilities. Crystallographic studies show similar unit-cell parameters (triclinic P1 space group) but varied intermolecular interactions (e.g., C–H⋯H vs. dispersion forces) .
Benzimidazole Derivatives (e.g., 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles)
- Structure : Benzimidazole replaces imidazole, fused with a benzene ring.
- Properties: Enhanced aromaticity improves thermal stability. These derivatives demonstrate notable antibacterial and antifungal activity (MIC values: 8–64 μg/mL against S. aureus and E. coli), unlike 3-(2-methyl-1H-imidazol-1-yl)piperidine, which lacks reported antimicrobial efficacy .
Pharmacological and Functional Comparisons
CYP 2A6 Inhibitors
- 3-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine (Compound 7) : Exhibits 86% yield and >99% purity (GC-MS). Its pyridine-imidazole hybrid structure shows inhibitory activity against CYP 2A6, a key enzyme in drug metabolism, whereas this compound’s enzyme interactions are underexplored .
Allosteric Modulators (e.g., MTEP)
Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Nucleophilic Substitution (N-Alkylation)
Overview:
This is the most direct and widely used approach. It involves the nucleophilic substitution of a halogenated piperidine (such as 3-chloropiperidine or 3-bromopiperidine) with 2-methylimidazole.
$$
\text{3-halo-piperidine} + \text{2-methylimidazole} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
| Reagent | Example |
|---|---|
| Halo-piperidine | 3-chloropiperidine or 3-bromopiperidine |
| Imidazole derivative | 2-methylimidazole |
| Base | Potassium carbonate, sodium hydride |
| Solvent | DMF, DMSO, acetonitrile |
| Temperature | 60–120°C |
| Time | 6–24 hours |
- Dissolve 3-halo-piperidine and 2-methylimidazole in an aprotic solvent.
- Add a stoichiometric or slight excess of base.
- Stir and heat the mixture at the required temperature.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench, extract, and purify via chromatography.
Expected Yield:
Yields typically range from 60% to 85%, depending on the purity of reagents and optimization of reaction conditions.
Reductive Amination and Cyclization
Overview:
This method involves the formation of the piperidine ring via reductive amination, followed by N-alkylation with 2-methylimidazole. This approach is useful when starting from open-chain precursors.
Reductive Amination:
React a 1,5-diketone or keto-amine precursor with ammonia or a primary amine under reducing conditions (e.g., NaBH3CN, H2/Pd) to form the piperidine ring.N-Alkylation:
Alkylate the resulting 3-aminopiperidine with 2-methylimidazole using a suitable activating agent (e.g., alkyl halide, Mitsunobu conditions).
One-Pot Multicomponent Reactions
Overview:
Recent advances in heterocycle synthesis have enabled one-pot multicomponent reactions (MCRs) for constructing substituted piperidines. These methods combine multiple reactants in a single vessel, often under catalytic conditions, to streamline the synthesis.
- Combine an aldehyde, amine, and 2-methylimidazole with a Lewis acid or organocatalyst.
- Heat under microwave or conventional conditions.
- Isolate the product after workup and purification.
Data Table: Comparative Analysis of Preparation Methods
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-halo-piperidine, 2-methylimidazole, base | 60–85% | Direct, high-yielding, scalable | Requires halogenated starting material |
| Reductive Amination + N-Alkylation | 1,5-diketone, ammonia/amine, 2-methylimidazole | 40–70% | Flexible, allows for modifications | Multi-step, may require protection |
| Multicomponent Reaction | Aldehyde, amine, 2-methylimidazole, catalyst | 30–65% | One-pot, rapid, diverse analogs | Lower yields, optimization needed |
Research Findings and Notes
- Nucleophilic substitution remains the most practical and widely adopted method for laboratory and industrial synthesis of this compound due to its operational simplicity and good yields.
- Reductive amination and MCRs are gaining traction for analog synthesis and when additional functionalization is desired.
- Advances in organocatalysis and enantioselective synthesis have enabled access to chiral piperidine derivatives, though these methods are less commonly applied directly to this compound unless enantiopure material is required.
- Purification is typically achieved by silica gel chromatography, and the product is characterized by NMR, MS, and HPLC for purity assessment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)piperidine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling 2-methylimidazole with piperidine derivatives under nucleophilic substitution conditions. Solvent choice (e.g., acetonitrile or DMF) and base selection (e.g., NaOH or K₂CO₃) significantly impact yields. Reaction monitoring via TLC and optimization using factorial design (e.g., varying temperature, stoichiometry) reduces trial-and-error approaches . Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization via ¹H/¹³C-NMR and IR confirms structural integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural elucidation of this compound?
- Methodological Answer :
- ¹H-NMR : Compare chemical shifts of imidazole protons (δ ~7.0–7.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm) to confirm substitution patterns .
- 13C-NMR : Identify quaternary carbons (e.g., imidazole C2) and piperidine CH₂ groups to validate regiochemistry.
- MS : Use high-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks from fragmentation byproducts. Cross-referencing with computational spectral libraries improves accuracy .
Q. What statistical methods are recommended for optimizing reaction conditions during scale-up?
- Methodological Answer : Employ response surface methodology (RSM) or Taguchi design to identify critical variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can model nonlinear relationships between variables and outputs (e.g., yield, purity) . Real-time process analytical technology (PAT) tools, such as in-line IR spectroscopy, enable dynamic adjustments during scale-up .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) to prioritize synthesis. Tools like AutoDock Vina or Schrödinger Suite integrate quantum mechanics/molecular mechanics (QM/MM) for accuracy .
- MD Simulations : Assess binding kinetics and conformational flexibility under physiological conditions .
Q. How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays.
- Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Data Normalization : Apply standardized controls (e.g., Z-factor scoring) to minimize plate-to-plate variability .
Q. What interdisciplinary approaches integrate chemical reaction design with environmental impact assessments?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Quantify waste generation and energy consumption during synthesis. Tools like EATOS or CHEM21 LCA guide solvent selection (e.g., replacing dichloromethane with cyclopentyl methyl ether) .
- Green Chemistry Metrics : Calculate atom economy and E-factor during route scoping. Computational reaction path analysis (e.g., using ICReDD’s workflow) minimizes hazardous intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
